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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral

Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract
Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse

transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus

type 1 (HIV-1). This technical guide provides a comprehensive overview of Talviraline,

focusing on its chemical structure, physicochemical and pharmacological properties,

mechanism of action, and the experimental methodologies used for its evaluation. All

quantitative data are presented in structured tables for clarity and comparative analysis.

Detailed experimental protocols and visualizations of its mechanism of action are included to

support further research and development efforts.

Chemical Structure and Physicochemical Properties
Talviraline, with the chemical formula C15H20N2O3S2, is a quinoxaline derivative.[1] Its

chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of Talviraline
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Identifier Value

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-

(methylsulfanylmethyl)-3-sulfanylidene-2,4-

dihydroquinoxaline-1-carboxylate[1]

Synonyms HBY 097, HBY-097[1]

CAS Number 163451-80-7[1]

Molecular Formula C15H20N2O3S2[1]

Molecular Weight 340.5 g/mol [1]

SMILES CC(C)OC(=O)N1--INVALID-LINK--CSC

A summary of the known physicochemical properties of Talviraline is presented in Table 2.

Table 2: Physicochemical Properties of Talviraline

Property Value Reference

Physical State Solid [1]

Solubility

Good oral bioavailability

demonstrated in mice and

dogs

[2]

XLogP3 2.7 [1]

Pharmacological Properties and Antiviral Activity
Talviraline is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been

demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes

and macrophages.[2]

In Vitro Antiviral Activity
The inhibitory activity of Talviraline against wild-type and mutant strains of HIV-1 has been

quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are
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summarized in Table 3.

Table 3: In Vitro Anti-HIV-1 Activity of Talviraline (HBY 097)

HIV-1 Strain/Variant Cell Line IC50 (µM)

Wild-Type (e.g., IIIB, MN) Various human cell lines

Potent inhibition (specific

values not detailed in provided

abstracts)

AZT-resistant strains Not specified Active

NNRTI-resistant strains (e.g.,

Y181C, K103N)
Not specified

Active, but with some reduced

potency

HBY 097-resistant strain

(G190E)
Not specified Reduced potency

Note: The provided search results confirm high potency but do not give a comprehensive list of

specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the

primary source for this data.

Pharmacokinetic Properties
Preclinical studies in animal models have provided initial insights into the pharmacokinetic

profile of Talviraline.

Table 4: Pharmacokinetic Parameters of Talviraline (HBY 097)

Species
Administration
Route

Key Findings Reference

Mice Oral Good bioavailability [2]

Dogs Oral Good bioavailability [2]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not

available in the provided search results but are likely detailed in the full preclinical evaluation

publication.
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Mechanism of Action
Talviraline exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse

transcriptase (RT), an essential enzyme for viral replication.[2]

Binding to the NNRTI Binding Pocket
Talviraline binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from

the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a

conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

The flexibility of Talviraline's structure allows it to adapt to some mutations in the binding

pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural

studies have identified key amino acid residues that interact with HBY 097 within the binding

pocket.
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Resistance Mutations
Prolonged exposure to Talviraline can lead to the selection of resistant viral strains. The

G190E mutation in the reverse transcriptase gene has been identified as a characteristic

mutation conferring resistance to HBY 097.[2]

Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of Talviraline.

Specific parameters may vary based on the detailed descriptions in the primary literature.

Anti-HIV-1 Cell-Based Assay (MT-4 Cells)
This assay is used to determine the concentration of the compound that inhibits HIV-1-induced

cell killing by 50% (IC50).

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well

microplates.

Compound Dilution: A serial dilution of Talviraline is prepared and added to the wells.

Virus Infection: A standardized amount of HIV-1 is added to the wells.

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.

Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric

method, such as the MTT assay. The absorbance is read using a microplate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against

the logarithm of the drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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